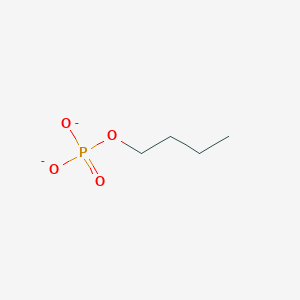
1-Butyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl phosphate is an organic compound belonging to the class of phosphoric acid esters. It is characterized by the presence of a butyl group attached to the phosphate moiety. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
1-Butyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with n-butyl alcohol in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high yield . The general procedure involves:
- Mixing dry n-butyl alcohol, pyridine, and dry benzene in a flask.
- Cooling the mixture and adding phosphorus oxychloride dropwise while maintaining the temperature below 10°C.
- Heating the mixture to reflux for two hours.
- Separating the benzene layer and purifying the product through distillation.
Industrial production methods often involve similar principles but are scaled up to accommodate larger quantities. Continuous processes and advanced purification techniques are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
1-Butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to produce butanol and phosphoric acid.
Esterification: It can react with alcohols to form different esters of phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids for hydrolysis, and alcohols for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl phosphate finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: It serves as a component in the preparation of biological buffers and media.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: It is used in the manufacturing of flame retardants, plasticizers, and lubricants.
Wirkmechanismus
The mechanism of action of 1-Butyl phosphate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The phosphate group can participate in phosphorylation reactions, which are crucial in many biochemical pathways. The butyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Butyl phosphate can be compared with other similar compounds such as:
Di-n-butyl phosphate: Similar in structure but with two butyl groups attached to the phosphate.
Tri-n-butyl phosphate: Contains three butyl groups and is widely used as a solvent in the extraction of uranium and plutonium.
Butyl phosphonate: Differing in the presence of a phosphonate group instead of a phosphate.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C4H9O4P-2 |
|---|---|
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
butyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2 |
InChI-Schlüssel |
BNMJSBUIDQYHIN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


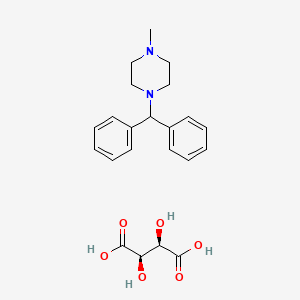
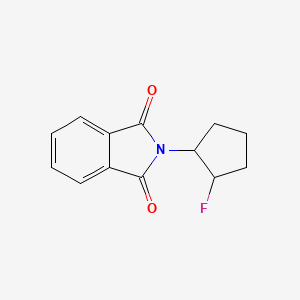

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
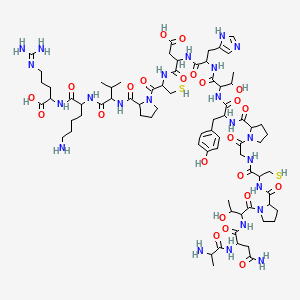
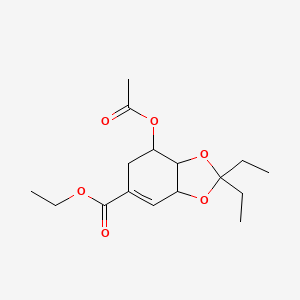

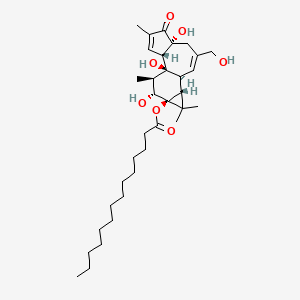
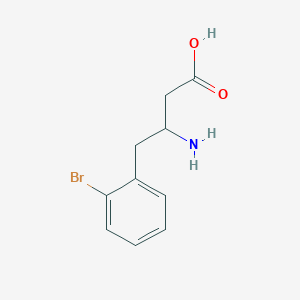
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
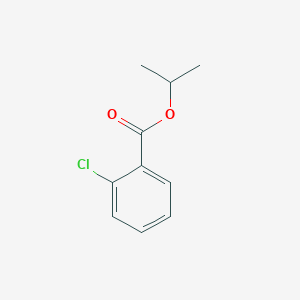
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
